3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C12H14F3N2O It is characterized by the presence of a trifluoromethyl group attached to a picolinamide structure, which includes a cyclopropoxy and N,N-dimethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide typically involves the reaction of a picolinamide derivative with a trifluoromethylating agent. One common method includes the use of trifluoroacetic anhydride and a suitable base to introduce the trifluoromethyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the picolinamide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cyclopropoxy and N,N-dimethyl groups may contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethyl-6-(trifluoromethyl)picolinamide
- 3-Methoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide
- 3-Fluoro-N,N-dimethyl-6-(trifluoromethyl)picolinamide
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C12H13F3N2O2 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-8(19-7-3-4-7)5-6-9(16-10)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZDCAFABCLUJWDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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